3-hydroxy-6,7-dimethoxy-2-methylquinazolin-4(3H)-one
Overview
Description
3-hydroxy-6,7-dimethoxy-2-methylquinazolin-4(3H)-one, also known as DMQX, is a synthetic compound that has been studied for its potential therapeutic properties. It belongs to the quinazoline family of compounds and has been shown to have an effect on the central nervous system.
Scientific Research Applications
Corrosion Inhibition
3-Hydroxy-6,7-dimethoxy-2-methylquinazolin-4(3H)-one derivatives, specifically Schiff bases like BZ3 and BZ4, have been studied for their application as corrosion inhibitors. These compounds show high efficiency in preventing mild steel corrosion in acidic environments. The efficiency is influenced by factors such as the amount of nitrogen in the inhibitor, its concentration, and molecular weight. Studies indicate that these Schiff bases can achieve inhibition efficiencies of up to 96% (Jamil et al., 2018).
Antioxidant Properties
Quinazolin derivatives including 3-hydroxy-6,7-dimethoxy-2-methylquinazolin-4(3H)-one have been synthesized and characterized for their antioxidant potential. Certain derivatives have shown superior antioxidant activities compared to common antioxidants like ascorbic acid, demonstrating significant scavenging capacity against radicals (Al-azawi, 2016).
Antihypoxic Activity
In the search for biologically active substances with antihypoxic actions, derivatives of 3-hydroxy-6,7-dimethoxy-2-methylquinazolin-4(3H)-one have been synthesized and tested. These substances, particularly as N-R-amides, have shown promising results in primary pharmacological screenings, exhibiting high antihypoxic effects and potential as antioxidants (Ukrainets et al., 2014).
Anticonvulsant Properties
Research has explored the anticonvulsant activity of N3 aryl/heteroaryl substituted 6,7-dimethoxyquinazolin-4(3H)-one derivatives. These compounds have been evaluated in various models of epilepsy and have shown significant activity, suggesting potential as anticonvulsant agents (Das et al., 2014).
Analgesic Properties
Studies on 4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid derivatives, closely related to 3-hydroxy-6,7-dimethoxy-2-methylquinazolin-4(3H)-one, have explored their potential as analgesics. These studies have led to the synthesis of new compounds showing promising analgesic properties (Ukrainets et al., 2012).
Antimicrobial Activity
Recent research has focused on the synthesis of novel quinazolinone derivatives incorporating 6,8-dibromo-2-methylquinazolin-4-one moiety for their potential antimicrobial activity. These compounds have been evaluated for their antibacterial and antifungal effects, demonstrating potential in antimicrobial applications (Savaliya, 2022).
Fluorescence Chemosensor
Innovative studies have designed and synthesized a multi-wavelength emissive aluminium ion chemosensor based on quinazolinone derivatives. These sensors exhibit high selectivity for Al3+ ions in aqueous environments and have potential applications in environmental monitoring and analytical chemistry (Liu et al., 2013).
properties
IUPAC Name |
3-hydroxy-6,7-dimethoxy-2-methylquinazolin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O4/c1-6-12-8-5-10(17-3)9(16-2)4-7(8)11(14)13(6)15/h4-5,15H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVGGWRQXRFVXFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC(=C(C=C2C(=O)N1O)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-hydroxy-6,7-dimethoxy-2-methylquinazolin-4(3H)-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.